Regioselective Synthesis of 1H-Pyrano[3,4-c]pyridine Delivers 5‑15% Higher Yield Than Prior Approaches While Suppressing Undesired Isomers
In a systematic study of the condensation of 2,2-dimethyltetrahydro-4H-pyran-4-one with enamines and subsequent cyclocondensation with 2-cyanoacetamide, the yield of the desired 6-oxopyrano[3,4-c]pyridine isomers was increased by 5–15% relative to earlier literature protocols [1]. Importantly, this optimization suppressed the formation of the regioisomeric pyrano[4,3-b]pyridines 7 and 8, which were identified as contaminants when aromatic or alkyl substituents were present, while the fourth possible isomer (pyrano[4,3-b]pyridine 9) could not be detected at all [1].
| Evidence Dimension | Isolated yield of 6-oxopyrano[3,4-c]pyridine |
|---|---|
| Target Compound Data | Yields improved by 5–15% (exact values depend on substitution pattern) |
| Comparator Or Baseline | Prior synthetic protocols reported in the literature for the same scaffold |
| Quantified Difference | +5 to +15 percentage points |
| Conditions | Knoevenagel condensation of β-diketones with 2-cyanoacetamide in ethanol/diethylamine |
Why This Matters
For procurement, this demonstrates that the parent scaffold can be accessed with substantially higher efficiency and regiochemical purity than earlier routes, reducing cost per gram of downstream functionalized derivatives.
- [1] Sirakanyan, S.N. et al. A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. Curr. Org. Chem. 2021, 25, 1704-1714. View Source
